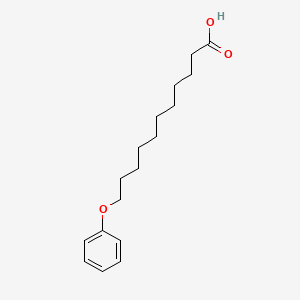

11-Phenoxyundecanoic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

11-phenoxyundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c18-17(19)14-10-5-3-1-2-4-6-11-15-20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10-11,14-15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSQLPPSRJNREN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70221922 | |

| Record name | 11-Phenoxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7170-44-7 | |

| Record name | 11-Phenoxyundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7170-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Phenoxyundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 11-phenoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Phenoxyundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70221922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-phenoxyundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational Significance Within Specialized Lipid Research

The primary significance of 11-Phenoxyundecanoic acid in lipid research is rooted in its role as a substrate for the biosynthesis of novel aromatic copolyesters. sigmaaldrich.com Specifically, certain microorganisms, such as Pseudomonas putida, can utilize this fatty acid as a carbon source to produce polyhydroxyalkanoates (PHAs). researchgate.net PHAs are biodegradable and biocompatible polyesters, and the incorporation of aromatic moieties from this compound into the polymer backbone can significantly alter their physical properties, leading to the development of new materials with specialized applications. researchgate.net

Research has demonstrated that when Pseudomonas putida is cultivated with this compound as the sole carbon source, it can synthesize copolyesters containing 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate units. researchgate.net The presence of the phenoxy group, imparted by this compound, introduces aromaticity and can enhance the thermal stability and mechanical properties of the resulting biopolymer. This has opened avenues for creating tailored PHAs with desirable characteristics for potential use in medical and industrial applications. researchgate.net

Furthermore, the study of how bacteria metabolize this compound provides insights into the metabolic pathways of fatty acid degradation and polymer synthesis. nih.gov The enzymatic processes involved in the breakdown of this modified fatty acid and its subsequent incorporation into PHAs are of fundamental interest to microbiologists and biochemists studying lipid metabolism. nih.gov

Advanced Synthetic Strategies for 11 Phenoxyundecanoic Acid and Its Research Analogues

Regioselective Synthesis of 11-Phenoxyundecanoic Acid

The regioselective synthesis of this compound ensures that the phenoxy group is specifically attached to the 11th carbon of the undecanoic acid chain. This precision is typically achieved through a multi-step process that protects the reactive carboxylic acid group while the key ether linkage is formed.

Esterification-Hydrolysis Sequences in Target Molecule Production

A common and effective strategy for synthesizing this compound involves an esterification-hydrolysis sequence. ontosight.ai This approach temporarily protects the carboxylic acid functional group, preventing it from participating in undesired side reactions during the introduction of the phenoxy moiety.

The process generally begins with a bifunctional starting material, such as 11-hydroxyundecanoic acid or 11-bromoundecanoic acid. The carboxylic acid end of this precursor is first converted into an ester, typically a methyl or ethyl ester. This esterification is a reversible reaction often catalyzed by an acid in the presence of excess alcohol. mnstate.eduresearchgate.net This protection step yields a key intermediate, for example, methyl 11-bromoundecanoate.

Once the phenoxy group is successfully introduced at the 11th position (via methods described in 2.1.2), the ester group is removed through hydrolysis. This final step involves treating the ester with water in the presence of an acid or base to regenerate the carboxylic acid, yielding the final product, this compound. ontosight.ai This sequence ensures a high yield of the desired regioisomer.

Williamson Ether Synthesis for Phenoxy Group Introduction

The Williamson ether synthesis is the cornerstone reaction for creating the crucial ether bond in this compound. ontosight.ai This reaction is a classic example of an SN2 nucleophilic substitution, where an alkoxide ion displaces a halide ion from an organohalide. byjus.com

In the context of this compound synthesis, the most common route involves reacting sodium phenoxide (the nucleophile, formed by treating phenol (B47542) with a strong base like sodium hydroxide) with an ester of 11-haloundecanoic acid, such as methyl 11-bromoundecanoate (the electrophile). byjus.comgordon.edu The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.com

The general mechanism proceeds as follows:

Deprotonation: Phenol is deprotonated by a base (e.g., NaOH, NaH) to form the more nucleophilic phenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the terminal carbon of the undecanoate chain that bears the leaving group (e.g., bromine).

Displacement: The halide ion is displaced, forming the C-O ether linkage and yielding the esterified version of the final product.

Because this is an SN2 reaction, it works best with primary alkyl halides like 11-bromoundecanoate, as this minimizes competing elimination reactions. masterorganicchemistry.comlibretexts.org

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Key Reaction Type | Product Intermediate |

| Sodium Phenoxide | Methyl 11-bromoundecanoate | Williamson Ether Synthesis (SN2) | Methyl 11-phenoxyundecanoate |

Design and Elaboration of this compound Derivatives for Mechanistic Studies

To investigate the biological targets and mechanism of action of this compound, researchers synthesize various derivatives. These analogues include bioconjugates for target identification and halogenated versions for probing structure-activity relationships.

Synthesis of Bioconjugates for Ligand-Target Investigations (e.g., acyl-sulfamoyl adenosine (B11128) derivatives)

Bioconjugation is a powerful strategy to identify the cellular binding partners of a molecule. In the study of Mycobacterium tuberculosis (Mtb), this compound was identified as a lead compound for inhibiting fatty acid metabolism. nih.gov To explore its mechanism, a bioconjugate was synthesized by linking it to an adenosine derivative. nih.gov

Specifically, this compound was converted into 11-phenoxyundecanoyl-AMS (an acyl-sulfamoyl adenosine). nih.gov This was achieved by first activating the carboxylic acid group of this compound, often by converting it into a more reactive species like an N-hydroxysuccinimide (NHS) ester. nih.gov This activated intermediate is then reacted with 5'-O-sulfamoyladenosine to form the final bioconjugate. nih.gov Such derivatives act as potent inhibitors of fatty acyl-AMP ligases (FAALs), which are crucial enzymes in the biosynthesis of essential lipids in Mtb. The adenosine portion of the conjugate helps it mimic the natural substrate of the enzyme, allowing the phenoxyundecanoyl tail to block the active site. nih.gov

| Parent Compound | Conjugation Partner | Resulting Bioconjugate | Investigated Target |

| This compound | 5'-O-sulfamoyladenosine | 11-phenoxyundecanoyl-AMS | Fatty acyl-AMP ligases (e.g., FAAL28) in M. tuberculosis nih.gov |

Preparation of Halogenated Phenoxyundecanoic Acid Analogues for Structure-Activity Relationship (SAR) Probing

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural modifications to a compound affect its biological activity. mdpi.com Introducing halogens (F, Cl, Br, I) onto the phenyl ring of this compound is a common strategy for SAR probing. nih.govmdpi.com

The synthesis of these halogenated analogues typically follows the same core strategy outlined in section 2.1, but with a modified starting material. Instead of phenol, a halogenated phenol (e.g., 4-bromophenol, 4-chlorophenol) is used in the Williamson ether synthesis step. nih.gov

The general synthetic route would be:

React a selected halogenated phenol with a base to form the corresponding sodium phenoxide derivative.

Couple this halogenated phenoxide with an ester of 11-haloundecanoic acid (e.g., methyl 11-bromoundecanoate).

Hydrolyze the resulting ester to yield the final halogenated this compound analogue.

By comparing the biological potency of these analogues, researchers can deduce the importance of electronic and steric factors. For example, comparing a bromo-substituted analogue to a chloro-substituted one can reveal how the size and electronegativity of the halogen at a specific position on the phenoxy ring influence the compound's ability to inhibit its target enzyme. mdpi.comnih.gov

| Phenol Derivative | Resulting Analogue | Purpose of Modification |

| 4-Bromophenol | 11-(4-Bromophenoxy)undecanoic acid | Probing effect of a large, electron-withdrawing group |

| 4-Chlorophenol | 11-(4-Chlorophenoxy)undecanoic acid | Probing effect of an electron-withdrawing group |

| 4-Fluorophenol | 11-(4-Fluorophenoxy)undecanoic acid | Probing effect of a small, highly electronegative group |

Scalability and Methodological Refinements in Laboratory-Scale Synthesis

Transitioning the synthesis of this compound from a small, analytical scale to a larger laboratory scale presents several challenges. smolecule.com Issues such as reaction control, purification, and maintaining high yields become more critical as the quantity of reactants increases.

Methodological refinements aim to address these issues. Key areas of optimization include:

Solvent and Reagent Choice: Selecting optimal solvents that not only facilitate the reaction but also simplify product isolation and purification. For the Williamson ether synthesis, while DMF is effective, its high boiling point can complicate removal. Alternative solvents may be explored for easier workup.

Purification Techniques: At a larger scale, chromatographic purification can be cumbersome and expensive. Developing robust recrystallization protocols is often a key refinement. For instance, the insoluble nature of this compound has been leveraged by using alkaline treatment followed by pH adjustment to induce in-situ recrystallization, yielding microcrystals that can be easily isolated. researchgate.net

Reaction Conditions: Precise control over temperature and reaction time is crucial to minimize the formation of byproducts, especially in exothermic reactions or when competing pathways like elimination are possible.

These refinements are essential for producing the quantities of this compound and its analogues needed for extensive biological evaluation and preclinical studies.

Historical Context and Evolution of Research Perspectives

The scientific journey of 11-Phenoxyundecanoic acid began with its chemical synthesis. Early methods involved the reaction of phenol (B47542) with 11-bromoundecanoic acid in the presence of a base, a variation of the Williamson ether synthesis. prepchem.com This straightforward synthesis made the compound accessible for further investigation. ontosight.ai

Initial research interest in this compound and similar compounds was largely from a chemical and materials science perspective. However, the focus evolved significantly with the discovery of its utility in microbiology. The realization that bacteria could metabolize this synthetic fatty acid and incorporate it into biopolymers marked a shift towards a biotechnological application. researchgate.net This has led to numerous studies exploring the production and characterization of novel PHAs with unique properties derived from this compound and its fluorinated analogues. researchgate.net

More recently, the research perspective has broadened to consider its potential role in biochemistry and pharmacology. The structural analogies to endogenous signaling molecules have led to its consideration as a potential ligand for nuclear receptors like PPARs, placing it in the context of metabolic disease research. nih.gov This evolution from a simple chemical entity to a tool in biotechnology and a potential lead in pharmaceutical research highlights the multidisciplinary scientific value of this compound.

Microbial Biotransformation and Metabolic Engineering with 11 Phenoxyundecanoic Acid

Role as a Precursor for Biopolymer (Polyhydroxyalkanoate, PHA) Synthesis

11-Phenoxyundecanoic acid serves as a valuable precursor for the microbial synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. mdpi.comnih.gov Its chemical structure, featuring a terminal phenoxy group, allows for the introduction of aromatic functionalities into the side chains of the resulting polymer. This modification imparts unique properties to the PHA, distinguishing them from common aliphatic PHAs and opening avenues for advanced material applications. mdpi.comugr.es The biotransformation of this compound typically proceeds via the β-oxidation pathway in various bacteria, which shortens the fatty acid chain and generates hydroxyacyl-CoA intermediates that are subsequently polymerized by PHA synthase enzymes. nih.govtandfonline.com

Several species within the Pseudomonas genus are well-documented for their ability to utilize ω-functionalized fatty acids, including this compound, for the accumulation of medium-chain-length PHA (mcl-PHA). mdpi.comnih.gov These bacteria possess the necessary enzymatic machinery to process this aromatic precursor and incorporate it into polyester (B1180765) chains. nih.govoup.com

Pseudomonas putida : Strains of P. putida, such as BM01, have been extensively studied and are known to efficiently produce PHAs from this compound. nih.govoup.comjmb.or.krresearchgate.netresearchgate.netkoreascience.kracs.orgacs.org This species can utilize this compound as the sole carbon source to synthesize novel aromatic copolyesters. nih.govresearchgate.net

Pseudomonas oleovorans : This species is another key organism capable of producing PHAs from ω-phenoxyalkanoates. mdpi.comnih.govacs.orgacs.orgjmb.or.kr It has been a model organism for the synthesis of mcl-PHAs with various functional side groups.

Pseudomonas fluorescens : Strains like P. fluorescens BM07 have been employed in studies focusing on the biotransformation of this compound, particularly in research exploring metabolic control and yield enhancement. tandfonline.comacs.orgnih.govnih.govjmb.or.kr

The metabolism of this compound via the β-oxidation cycle results in a variety of phenoxy-substituted monomers that are incorporated into the PHA backbone, defining the polymer's microstructure and properties.

When bacteria such as Pseudomonas putida BM01 are cultivated with this compound as the primary carbon source, the β-oxidation pathway cleaves the undecanoic acid chain. This process generates intermediates of varying lengths, which are then hydroxylated and activated to their coenzyme A thioesters before being polymerized. The primary monomers synthesized and incorporated are 3-hydroxy-5-phenoxyvalerate (3H5PxV) and 3-hydroxy-7-phenoxyheptanoate (3H7PxHp). mdpi.comnih.gov In these copolyesters, 3-hydroxy-5-phenoxyvalerate is typically the major component, with its molar percentage ranging from 72% to 85%, while 3-hydroxy-7-phenoxyheptanoate constitutes the minor component (15% to 28%). nih.govresearchgate.net

| Microbial Host | Carbon Source | Major Monomer | Minor Monomer | Reference |

|---|---|---|---|---|

| Pseudomonas putida BM01 | This compound | 3-hydroxy-5-phenoxyvalerate (72-85 mol%) | 3-hydroxy-7-phenoxyheptanoate (15-28 mol%) | nih.govresearchgate.net |

The composition of the final PHA polymer can be significantly manipulated by introducing a co-substrate during cultivation. nih.gov This strategy not only affects the ratio of existing monomers but can also lead to the incorporation of new monomeric units.

When P. putida is grown on a mixture of this compound and octanoate (B1194180), the bacterium produces a more complex copolyester composed of both aromatic and aliphatic monomers. nih.govcnr.it A key finding is the incorporation of a longer aromatic monomer, 3-hydroxy-9-phenoxynonanoate (3H9PxN), which is not detected when this compound is the sole carbon source. mdpi.comnih.gov Furthermore, the addition of octanoate shifts the monomer distribution, causing 3-hydroxy-7-phenoxyheptanoate (3H7PxHp) to become the major aromatic monomer instead of 3-hydroxy-5-phenoxyvalerate (3H5PxV). nih.gov Other co-substrates, such as fructose (B13574), have also been used in combination with this compound in Pseudomonas fluorescens to modulate monomer composition. nih.govnih.gov

| Microbial Host | Carbon Sources | Resulting Monomers | Key Observation | Reference |

|---|---|---|---|---|

| Pseudomonas putida BM01 | This compound + Octanoate | 3-hydroxy-5-phenoxyvalerate, 3-hydroxy-7-phenoxyheptanoate, 3-hydroxy-9-phenoxynonanoate, Aliphatic 3-hydroxyalkanoates | Incorporation of 3-hydroxy-9-phenoxynonanoate; 3-hydroxy-7-phenoxyheptanoate becomes the major aromatic unit. | mdpi.comnih.govnih.gov |

| Pseudomonas fluorescens BM07 | This compound + Fructose | 3-hydroxy-5-phenoxyvalerate, 3-hydroxy-7-phenoxyheptanoate, 3-hydroxy-9-phenoxynonanoate, 3-hydroxy-11-phenoxyundecanoate | Incorporation of the longest monomer, 3-hydroxy-11-phenoxyundecanoate. | nih.gov |

The use of this compound, either alone or with co-substrates, enables the production of novel aromatic copolyesters. ugr.esnih.govoup.comresearchgate.netkoreascience.kracs.orgresearchgate.net When used as the sole carbon source, the resulting polymer is a copolyester of 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate, which exhibits a crystalline melting transition at 70°C. nih.govresearchgate.net When a co-substrate like octanoate is added, the product is a terpolymer or a more complex copolyester that includes aliphatic 3-hydroxyalkanoate units derived from the co-substrate alongside the various phenoxy-substituted monomers. nih.gov This approach allows for the synthesis of tailored polymers with a combination of aromatic and aliphatic side chains, influencing their thermal and mechanical properties.

While various Pseudomonas species can synthesize aromatic PHAs from this compound, the conversion yield is often low because the substrate is also consumed for cell growth and energy. jmb.or.kr Several metabolic engineering and cultivation strategies have been developed to enhance the yield and direct the carbon flux towards polymer synthesis. nih.govresearchgate.netmedcraveonline.com

Inhibition of β-Oxidation : One effective strategy is to partially inhibit the β-oxidation pathway. The addition of inhibitors like 2-bromooctanoic acid or salicylic (B10762653) acid can limit the breakdown of fatty acid precursors for catabolic purposes, thereby channeling a greater portion of the substrate towards PHA accumulation. nih.govjmb.or.krgoogle.com For instance, in P. fluorescens grown with fructose and 2 mM this compound, the addition of 5 mM 2-bromooctanoic acid increased the conversion yield of the aromatic acid into PHA from approximately 10% to 100%. jmb.or.kr

Gene Deletion : Genetic modification, such as the deletion of the intracellular PHA depolymerase gene (phaZ), can prevent the subsequent breakdown of the accumulated polymer. In a phaZ-deleted mutant of P. fluorescens BM07, the accumulation of longer-chain ω-aromatic monomers derived from this compound was more efficient compared to the wild-type strain. tandfonline.comnih.gov This approach ensures that once the polymer is synthesized, it remains stored within the cell, increasing the final yield.

Cometabolism Strategies : The use of a readily metabolizable but structurally unrelated carbon source, such as fructose or glucose, in conjunction with this compound is a common approach. jmb.or.krgoogle.com The simpler carbon source satisfies the cell's primary energy and biomass requirements, sparing the more complex and expensive aromatic precursor for preferential incorporation into the PHA polymer. jmb.or.kr This co-feeding or cometabolism strategy has been shown to significantly improve the conversion efficiency of expensive substituted fatty acids into functional PHAs. jmb.or.kr

Rational Design of Metabolic Pathways for Enhanced PHA Yields

Application of Metabolic Pathway Inhibitors to Redirect Carbon Flux (e.g., Salicylic Acid, 2-Bromooctanoic Acid)

Metabolic pathway inhibitors are chemical compounds that can block specific enzymatic steps, thereby redirecting metabolic intermediates towards a desired pathway. In the context of this compound biotransformation, inhibitors of the β-oxidation pathway have proven particularly effective.

Salicylic acid has been identified as a β-oxidation inhibitor in strains like Pseudomonas fluorescens BM07. nih.gov A key advantage of using salicylic acid is that it is not metabolized by the bacterium, ensuring its effective concentration remains constant throughout the cultivation period. nih.gov This inhibition of β-oxidation leads to an increased availability of this compound-derived monomers for incorporation into PHA polymers. nih.gov

2-Bromooctanoic acid is another inhibitor known to block PHA formation in Pseudomonas fluorescens BM07 when grown on fructose, without affecting cell growth. koreascience.krjmb.or.kr When used in cultures containing both fructose and fatty acids like this compound, 2-bromooctanoic acid can significantly increase the conversion yield of the fatty acid into PHA. koreascience.krjmb.or.kr For instance, at low concentrations of this compound (e.g., 2 mM), the addition of 5 mM 2-bromooctanoic acid can increase the conversion yield to as high as 100%, a substantial improvement from the approximately 10% yield observed in its absence. jmb.or.kr This effect is attributed to the inhibition of enzymes in the β-oxidation pathway, which would otherwise degrade the fatty acid for energy. nih.gov The competitive relationship observed between 2-bromooctanoic acid and carboxylic acid substrates suggests they may bind to the same site on the inhibitory target enzyme. koreascience.kr

| Inhibitor | Target Pathway | Effect on this compound Bioconversion | Mechanism of Action |

| Salicylic Acid | β-Oxidation | Increased incorporation of longer medium-chain-length ω-aromatic monomer units into PHA. nih.gov | Inhibits β-oxidation enzymes, preventing the breakdown of this compound for energy. nih.govnih.gov |

| 2-Bromooctanoic Acid | β-Oxidation / PHA Synthesis | Significantly increases the conversion yield of this compound into PHA, especially at low substrate concentrations. koreascience.krjmb.or.kr | Blocks the formation of PHA from fructose and inhibits β-oxidation of fatty acids, redirecting carbon flux to PHA synthesis from the fatty acid. koreascience.krjmb.or.kr |

Genetic Engineering Approaches for Optimized Bioconversion

Genetic engineering offers a more targeted and permanent approach to optimizing the bioconversion of this compound. By modifying the genetic makeup of microorganisms, researchers can enhance the production of specific biopolymers.

A key strategy involves the disruption or deletion of genes that encode for enzymes in competing metabolic pathways. A prime target is the phaZ gene , which encodes for intracellular PHA depolymerase. nih.govtandfonline.com This enzyme is responsible for the degradation of accumulated PHA, which the cell uses as an energy reserve. tandfonline.com By creating a phaZ-disrupted mutant of Pseudomonas fluorescens BM07, researchers have demonstrated a more efficient incorporation of longer medium-chain-length ω-aromatic monomer units derived from this compound into the PHA polymer chain. nih.gov This approach prevents the breakdown of the newly synthesized polymer, leading to higher yields and potentially altered polymer properties. tandfonline.com

Combining genetic engineering with the use of metabolic inhibitors has shown synergistic effects. In the phaZ-disrupted P. fluorescens BM07 mutant, the addition of salicylic acid to a medium containing fructose and this compound led to the incorporation of 3-hydroxy-11-phenoxyundecanoate monomers into the polymer chain at approximately 10 mol%. nih.gov This demonstrated that blocking both PHA degradation (via phaZ deletion) and β-oxidation (via salicylic acid) can significantly enhance the production of functionalized PHAs. nih.gov

Furthermore, genetic manipulation can be used to introduce or overexpress genes that are central to the desired biosynthetic pathway. For instance, engineering non-PHA-producing bacteria like Escherichia coli with the necessary genes for PHA synthesis (e.g., phaC, phaJ) has enabled the production of mcl-PHA from unrelated carbon sources. nih.gov Inactivating native genes involved in fatty acid degradation, such as fadB and fadJ, further diverts metabolites towards PHA synthesis. nih.gov

| Genetic Modification | Target Gene/Pathway | Organism | Effect on this compound Bioconversion |

| Gene Disruption | phaZ (intracellular PHA depolymerase) | Pseudomonas fluorescens BM07 | Increased accumulation of longer medium-chain-length ω-aromatic monomer units in PHA. nih.gov |

| Gene Disruption & Inhibitor Use | phaZ disruption with salicylic acid addition | Pseudomonas fluorescens BM07 | Enhanced incorporation of 3-hydroxy-11-phenoxyundecanoate into PHA. nih.gov |

| Pathway Engineering | Introduction of PHA synthesis genes (phaC, phaJ) and inactivation of fatty acid degradation genes (fadB, fadJ) | Escherichia coli | Enables production of mcl-PHA from various carbon sources. nih.gov |

Enzymatic Mechanisms of this compound Catabolism within Microorganisms

The breakdown of this compound within microorganisms is a complex process mediated by a series of specific enzymes. Understanding these enzymatic mechanisms is crucial for controlling the metabolic fate of this compound and optimizing its conversion into desired products.

Elucidation of Intracellular PHA Depolymerase Substrate Specificity

Intracellular polyhydroxyalkanoate (PHA) depolymerases, encoded by the phaZ gene, play a critical role in the mobilization of stored PHA granules as a carbon and energy source for the cell. tandfonline.comnih.gov The substrate specificity of these enzymes is a key determinant of the stability and composition of the accumulated PHA.

Studies on Pseudomonas putida have shown that the intracellular PHA depolymerase exhibits a preference for certain types of monomers. acs.org The degradation kinetics of various PHAs accumulated from different carboxylic acids, including this compound, revealed that the chemical structure of the polymer significantly influences the rate of intracellular degradation. acs.org The depolymerase in P. putida is most active against P(3HO) (poly(3-hydroxyoctanoate)). acs.org

Interestingly, the presence of aromatic side chains, such as the phenoxy group in monomers derived from this compound, appears to hinder the activity of the intracellular PHA depolymerase. tandfonline.com In a phaZ overexpressed mutant of Pseudomonas fluorescens BMO7, the depolymerase was unable to degrade PHA that incorporated monomers containing a phenoxy group at its ω-carbon atom. tandfonline.com This suggests a specificity of the depolymerase towards aliphatic monomers rather than aromatic ones. tandfonline.com This finding is significant for the production of stable aromatic PHAs, as the reduced degradation by intracellular depolymerases would lead to higher yields and preservation of the polymer's molecular weight.

Beta-Oxidation Pathway Involvement in Substrate Processing

The β-oxidation pathway is the primary catabolic route for fatty acids in many microorganisms, breaking them down into two-carbon acetyl-CoA units. wikipedia.orgmdpi.com This pathway is also central to the processing of this compound. When Pseudomonas putida BM01 is grown on this compound, it synthesizes copolyesters composed of monomer units such as 3-hydroxy-5-phenoxyvalerate (5POHV) and 3-hydroxy-7-phenoxyheptanoate (7POHH). nih.gov The formation of these shorter-chain monomers from the C11 starting material is a clear indication that this compound undergoes several cycles of β-oxidation. nih.govresearchgate.net

The β-oxidation cycle involves a series of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolytic cleavage. wikipedia.orgaocs.org In the case of this compound, the pathway would sequentially remove two-carbon units from the carboxylic acid end of the molecule. The detection of 3-phenoxypropionate as a metabolite in the culture medium further supports the proposed metabolic pathway of this compound through β-oxidation. nih.govresearchgate.net

The intermediates of the β-oxidation pathway, which are (R)-3-hydroxyacyl-CoAs, can serve as precursors for PHA synthesis. nih.gov The enzyme PHA synthase (PhaC) polymerizes these intermediates into the PHA polymer chain. nih.govtandfonline.com Therefore, the β-oxidation pathway plays a dual role in the metabolism of this compound: it can lead to its complete degradation for energy or provide the necessary monomeric units for the synthesis of novel aromatic PHAs. The balance between these two functions is a critical control point that can be manipulated through the strategies discussed in the previous sections.

Computational Chemistry and Bioinformatics in 11 Phenoxyundecanoic Acid Research

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 3ds.com In the context of 11-phenoxyundecanoic acid, MD simulations are crucial for understanding its interaction with biological targets, such as enzymes or receptors. These simulations can provide a detailed, dynamic view of how the ligand (this compound) binds to its receptor, revealing the key amino acid residues involved in the interaction and the conformational changes that occur upon binding. scielo.br

The process involves creating a computational model of the ligand-receptor complex, often starting from a crystal structure or a docked pose, and simulating its behavior in a virtual environment that mimics physiological conditions, including solvent and ions. 3ds.comnih.gov By calculating the forces between particles and integrating Newton's laws of motion, MD simulations can predict the stability of the complex, the binding affinity, and the energetics of the interaction. 3ds.comresearchgate.net For instance, research on cytochrome P450 enzymes has involved measuring their activity on this compound, indicating a direct interaction that is amenable to study via MD simulations. pnas.org Such simulations would elucidate the specific movements and intermolecular forces, like hydrogen bonds and van der Waals interactions, that stabilize the binding of this compound in the active site of P450.

MD simulations are particularly valuable for refining static models obtained from docking calculations. scielo.br They can reveal whether a proposed binding pose is stable over time or if the ligand dissociates from the binding site, providing a more accurate representation of the molecular recognition process. scielo.br The insights gained from these simulations can guide the rational design of more potent and selective modulators based on the this compound scaffold.

| MD Simulation Application | Description | Key Insights |

| Binding Pose Refinement | Simulating the dynamic behavior of a docked this compound-receptor complex. scielo.br | Confirms the stability of the binding mode and identifies key interacting residues. |

| Free Energy Calculations | Calculating the binding free energy between this compound and its target. | Predicts binding affinity (e.g., Kd) and helps rank potential derivatives. 3ds.com |

| Conformational Analysis | Exploring the conformational space of this compound and the receptor upon binding. scielo.br | Reveals induced-fit mechanisms and allosteric effects. |

| Solvent Effect Analysis | Simulating the complex in an explicit solvent environment to understand the role of water molecules in binding. 3ds.com | Identifies water-mediated interactions that can be crucial for binding affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, stability, and reactivity of molecules. aun.edu.egmdpi.com These methods provide detailed information about electron distribution, molecular orbitals, and the energies of different molecular states. google.com For this compound and related compounds, QC calculations can predict a variety of properties that are difficult to measure experimentally.

These computational approaches are not limited to isolated molecules; they can also be applied to study reaction mechanisms. univie.ac.at For instance, in the context of its metabolism by cytochrome P450, QC calculations could model the reaction pathway, identifying transition states and intermediates to elucidate how the enzyme modifies the this compound structure. mdpi.com The accuracy of modern QC methods allows for reliable predictions that can support and explain experimental findings. google.com

| Property | Quantum Chemical Method | Predicted Information for Related Compounds |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Bond lengths, bond angles, and dihedral angles of the ground state structure. aun.edu.eg |

| Electronic Properties | Ab Initio, DFT | Dipole moment, partial atomic charges, HOMO-LUMO energy gap, and electrostatic potential map. epfl.ch |

| Reactivity Indices | Conceptual DFT | Global and local softness, hardness, and electrophilicity index to predict reactive sites. |

| Reaction Mechanisms | Transition State Theory, IRC | Activation energies and structures of transition states for metabolic or synthetic reactions. univie.ac.at |

In Silico Screening and De Novo Design of this compound-Based Modulators

In silico screening and de novo design represent powerful computational strategies for discovering and creating novel bioactive molecules. nih.govmdpi.com These methods are instrumental in exploring vast chemical spaces to identify compounds with desired therapeutic properties, using the structure of this compound as a starting point or scaffold.

In silico (or virtual) screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. nih.gov If the target of this compound is known (e.g., a specific enzyme or receptor), high-throughput docking can be used to screen thousands or millions of commercially available or synthetically accessible analogues. nih.gov This process filters out compounds with poor predicted binding affinity or unfavorable interactions, prioritizing a smaller, more manageable number of candidates for experimental testing. nih.gov This approach has been successfully used to identify modulators for various targets, including ion channels. nih.gov

De novo design, on the other hand, is a more creative computational process that aims to build novel molecules from scratch. bakerlab.org Algorithms for de novo design can generate new chemical structures optimized to fit the binding site of a target protein, often incorporating fragments from known binders or the this compound backbone itself. mdpi.complos.org The goal is to design molecules with improved potency, selectivity, or pharmacokinetic properties compared to the original compound. Recent advances using deep learning have enhanced the ability to design high-affinity binders for therapeutic targets. nih.gov

| Strategy | Description | Application to this compound |

| Ligand-Based Virtual Screening | Searching for molecules with similar 2D or 3D features to this compound. | Identifies structural analogues with potentially similar biological activity. |

| Structure-Based Virtual Screening | Docking large compound libraries into the binding site of a known receptor for this compound. nih.gov | Discovers diverse chemical scaffolds that can modulate the target's function. |

| Fragment-Based De Novo Design | Assembling new molecules within the target's active site using small chemical fragments. | Generates novel derivatives by growing or linking fragments from the phenoxy or undecanoic acid moieties. |

| Generative AI Models | Using deep learning models to generate novel molecular structures with desired properties. nih.gov | Creates entirely new modulator designs optimized for affinity and drug-like properties. |

Machine Learning Approaches for Activity Prediction and Fitness Landscape Mapping

Machine learning (ML) is increasingly being applied in chemical and biological research to build predictive models from experimental data. nih.gov In the study of this compound, ML can be used to predict its biological activity and to map the "fitness landscape" of its derivatives, guiding the optimization of its structure for a specific function. pnas.org

One notable application involved the use of Gaussian process regression, a machine learning technique, to model the fitness landscape of cytochrome P450 enzymes. pnas.org In this study, the enzymatic activity on this compound was one of the properties predicted by the model, achieving a good correlation (r = 0.74) between predicted and experimental values. pnas.org This demonstrates the power of ML to learn complex structure-activity relationships directly from data. Such models can predict the activity of new, untested derivatives of this compound, thereby accelerating the discovery of more effective compounds. nih.gov

Fitness landscape mapping provides a conceptual framework for understanding how mutations or chemical modifications affect a molecule's function. nih.govnih.gov The landscape represents the relationship between genotype (or chemical structure) and a fitness-related phenotype (e.g., binding affinity or enzymatic activity). elifesciences.org By combining experimental data with ML models, researchers can create a map that visualizes this landscape, identifying peaks (optimal structures) and valleys (detrimental modifications). biorxiv.org This map can then be used to guide an "evolutionary" design process, iteratively suggesting new modifications to "climb" the fitness peaks and discover highly optimized molecules based on the this compound scaffold. pnas.org

Cheminformatics Analysis of Structural Analogues and Derivative Libraries

Cheminformatics involves the use of computational tools to store, retrieve, analyze, and correlate chemical data. For this compound, cheminformatics is essential for managing and analyzing libraries of its structural analogues and derivatives to identify promising candidates for further study. imsc.res.in

A primary task in cheminformatics is the calculation of molecular descriptors and physicochemical properties. For a library of compounds related to this compound, properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors can be computed. imsc.res.in These properties are crucial for assessing the "drug-likeness" of the compounds and predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. imsc.res.in

Furthermore, cheminformatics tools enable the analysis of chemical diversity and structure-activity relationships (SAR) within a library. By clustering compounds based on structural similarity, researchers can identify the core scaffolds and key functional groups responsible for biological activity. This analysis helps in understanding which parts of the this compound structure are essential for its function and which can be modified to improve its properties. Public databases like PubChem serve as a repository for chemical information, including synonyms, physical properties, and related structures for compounds like this compound. nih.gov

| Cheminformatics Tool/Method | Description | Application to this compound Derivatives |

| Molecular Descriptor Calculation | Computation of physicochemical, topological, and electronic descriptors for each molecule. imsc.res.in | Predicts properties like solubility, permeability, and potential for toxicity. |

| Chemical Similarity Searching | Identifying molecules in a database that are structurally similar to a query molecule. | Finds known compounds with similar structures to this compound that may have documented biological activities. |

| Substructure Searching | Searching a database for all molecules containing a specific chemical substructure (e.g., the phenoxy ether group). | Compiles a comprehensive library of all known phenoxy-containing fatty acids for analysis. |

| Diversity Analysis | Quantifying the structural diversity of a compound library. | Ensures broad coverage of the relevant chemical space when designing or screening a library of derivatives. |

| Quantitative Structure-Activity Relationship (QSAR) | Building mathematical models that correlate chemical structure with biological activity. scielo.br | Creates predictive models to estimate the activity of new derivatives before they are synthesized. |

Advanced Analytical Techniques for Characterization and Quantification in Research

High-Resolution Mass Spectrometry and Chromatographic Coupling for Metabolomics and Compound Traceability (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of 11-phenoxyundecanoic acid and the characterization of polyhydroxyalkanoates (PHAs) derived from it. acs.orgacs.org This method separates volatile compounds in the gas phase before detecting them with a mass spectrometer, providing detailed information about their structure and quantity. wiley.comnih.gov For PHA analysis, the polymer is first subjected to methanolysis to convert the constituent monomers into their methyl ester forms, which are more volatile and suitable for GC-MS analysis. acs.org

In studies involving Pseudomonas putida fed with this compound, GC-MS analysis of the resulting PHA revealed the presence of various 3-hydroxyalkanoate monomers with phenoxy groups. mdpi.com Specifically, 3-hydroxy-5-phenoxyvalerate and 3-hydroxy-7-phenoxyheptanoate were identified as the major and minor components, respectively. mdpi.com This demonstrates the utility of GC-MS in tracing the metabolic fate of this compound as it is incorporated into the PHA polymer chain.

Metabolomics studies, which aim to identify and quantify the complete set of small-molecule metabolites in a biological sample, frequently employ GC-MS due to its high sensitivity and the availability of extensive spectral libraries for compound identification. nih.govmdpi.com This approach can provide a comprehensive snapshot of the metabolic state of microorganisms during the biotransformation of this compound, identifying key intermediates and pathway dynamics. nih.govmdpi.com The coupling of liquid chromatography with mass spectrometry (LC-MS) offers an alternative for analyzing less volatile compounds and has been successfully used to determine the monomeric composition of PHAs. nih.gov

The traceability of this compound is further enhanced by using labeled compounds in conjunction with mass spectrometry. While not specifically documented for this compound, the use of deuterium (B1214612) or carbon-13 labeling is a powerful technique to trace the biotransformation of molecules and confirm the identity of unknown peaks in mass spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis (e.g., for PHA monomers)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive tool for the detailed structural elucidation of PHAs derived from this compound. jmb.or.krresearchgate.net Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the polymer, allowing for unambiguous structural assignment of the monomer units. researchgate.net

For instance, in the analysis of PHAs produced by Pseudomonas fluorescens from this compound, ¹³C-NMR spectroscopy was performed. jmb.or.kr To obtain a successful spectrum for this aromatic PHA, the analysis temperature had to be increased to 80°C, likely due to the increased chain rigidity from the phenyl rings in the side chains. jmb.or.kr This highlights the importance of optimizing NMR parameters for the specific polymer being studied.

The data from NMR is often used in conjunction with GC-MS to provide a comprehensive characterization of the PHA. researchgate.net For example, a combination of these techniques confirmed that when Pseudomonas putida was grown with 11-(2,4-difluorophenoxy)undecanoic acid, it produced a homopolymer of poly(3-hydroxy-5-(2,4-difluorophenoxy)pentanoate). researchgate.net

Advanced Thermal Analysis for Polymer Properties Derived from this compound (e.g., Differential Scanning Calorimetry for PHA melting temperatures)

Differential Scanning Calorimetry (DSC) is a key thermal analysis technique used to determine the thermal properties of PHAs derived from this compound, such as the glass transition temperature (Tg) and melting temperature (Tm). acs.orgmdpi.com These properties are critical for understanding the physical characteristics and potential applications of the biopolymer.

PHAs containing phenoxy groups, including those derived from this compound, are often found to be highly amorphous. mdpi.com For example, a PHA produced by Pseudomonas oleovorans from 11-phenoxyundecanoate showed no crystalline melting endotherm in its DSC thermogram, indicating a highly amorphous nature. acs.org This polymer exhibited a glass transition temperature of approximately 20°C. acs.org

In contrast, other studies have reported PHAs with phenoxy side groups that do exhibit crystallinity and melting points. For instance, a PHA produced by Pseudomonas putida from this compound had a reported Tg of 14°C. jmb.or.kr The introduction of fluorine atoms into the phenoxy side group has been shown to dramatically affect the physical properties, leading to higher crystallinity and melting points around 100°C. researchgate.net

The thermal properties of these polymers are highly dependent on the specific monomer composition. mdpi.com The presence of aromatic side chains, such as the phenoxy group from this compound, can significantly influence the polymer's thermal behavior compared to aliphatic PHAs. mdpi.com

Table 1: Thermal Properties of PHAs Derived from Phenoxyalkanoic Acids

| Polymer Source | Carbon Substrate | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Reference |

| Pseudomonas oleovorans | 11-phenoxyundecanoate | ~20°C | Not Observed | acs.org |

| Pseudomonas putida | This compound | 14°C | Not Reported | jmb.or.kr |

| Pseudomonas putida | 11-(2,4-difluorophenoxy)undecanoic acid | Not Reported | ~100°C | researchgate.net |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Spectroscopic Methods for Monitoring Biotransformation Processes

Monitoring the biotransformation of this compound into PHAs in real-time is crucial for optimizing fermentation processes. mdpi.com In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for this purpose. keit.co.uk Attenuated total reflectance (ATR)-FTIR probes can be inserted directly into a fermentation vessel to monitor the concentrations of substrates, products, and byproducts without the need for sampling. remspec.com

While specific studies detailing the in-situ monitoring of this compound fermentation are not prevalent, the principles of using FTIR for monitoring other PHA fermentations are well-established. keit.co.ukremspec.com For example, FTIR can track the disappearance of the carbon source and the appearance of the characteristic ester carbonyl band of the PHA polymer around 1730-1740 cm⁻¹. researchgate.netkeit.co.uk This allows for real-time control of the fermentation process, potentially leading to higher yields and more consistent product quality. keit.co.uk

The use of chemometric methods, such as partial least squares (PLS) regression, is often necessary to deconvolve the complex spectral data and obtain quantitative concentration information for multiple components simultaneously. keit.co.ukremspec.com This approach enables the creation of robust calibration models that can predict the concentrations of key analytes during the fermentation process. remspec.com

Development and Validation of Research-Grade Bioanalytical Methods

The development and validation of research-grade bioanalytical methods are essential for ensuring the accuracy, precision, and reliability of data generated in studies involving this compound. researchgate.netijprajournal.com These methods are crucial for quantifying the compound and its metabolites in various biological matrices. ijprajournal.com

A typical bioanalytical method development process involves several key steps, including the selection of an appropriate analytical technique (e.g., LC-MS/MS), optimization of sample preparation procedures, and establishment of a calibration curve. researchgate.netcriver.com Sample preparation often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances from the biological matrix. ijprajournal.com

Validation of the method is performed to demonstrate that it is suitable for its intended purpose. researchgate.net Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of relative error (%RE). researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample, expressed as the coefficient of variation (%CV). researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). ijprajournal.comresearchgate.net

For research-grade assays, sometimes referred to as "non-GLP" (Good Laboratory Practice) methods, the extent of validation may be less rigorous than for methods used in regulatory submissions. criver.com However, the fundamental principles of ensuring data quality remain the same. The use of bracketing calibration standards and quality control samples is crucial for controlling potential analytical drift and ensuring the reliability of the results. criver.com

Future Prospects and Translational Research of 11 Phenoxyundecanoic Acid

Exploration of Novel Biological Targets in Disease Pathogenesis

Currently, there is a notable absence of published research specifically identifying the biological targets of 11-Phenoxyundecanoic acid in the context of disease pathogenesis. The exploration of how this compound interacts with cellular components is a critical first step in understanding its potential therapeutic applications. Future research could focus on identifying protein binding partners, enzymatic substrates, or its influence on signaling pathways. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and high-throughput screening assays would be instrumental in elucidating its mechanism of action at a molecular level. Drawing parallels from other phenoxyalkanoic acids, which have been studied for their herbicidal properties by mimicking plant hormones, investigations could explore if this compound exhibits any hormonal mimicry or disruption in mammalian systems, which could have implications for endocrine-related disorders.

Biotechnological Innovations in Sustainable Polymer Production and Application

The potential utility of this compound in the production of sustainable polymers is an area that remains to be explored. Long-chain fatty acids, in general, are precursors for the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. Future biotechnological research could investigate the feasibility of using this compound as a substrate for microbial fermentation to produce novel PHA bioplastics. The incorporation of the phenoxy group into the polymer backbone could potentially confer unique properties, such as altered thermal stability, mechanical strength, or biodegradability. Research in this area would involve screening microorganisms capable of metabolizing this specific fatty acid and optimizing fermentation conditions for polymer production.

Interdisciplinary Research on Novel Antimicrobial Agents and Therapies

Development of Biosensors and Diagnostic Tools

The application of this compound in the development of biosensors and diagnostic tools is a novel concept that has not yet been investigated. Its long alkyl chain and terminal carboxylic acid group offer possibilities for functionalization and immobilization onto sensor surfaces. For instance, it could potentially be used as a component of a lipid bilayer on an electrode surface for the detection of specific analytes. Research in this domain would need to start with fundamental studies on its electrochemical properties and its ability to form stable, ordered monolayers.

Integration with Systems Biology for Comprehensive Pathway Mapping

To date, there is no evidence of this compound being integrated into systems biology models for comprehensive pathway mapping. Once its biological targets and metabolic fate are better understood, this compound could be incorporated into metabolic network reconstructions. This would allow for in-silico predictions of its effects on cellular metabolism and help to identify potential off-target effects or synergistic interactions with other molecules. Such an approach would be invaluable for a holistic understanding of its biological impact and for guiding further translational research.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 11-Phenoxyundecanoic acid in laboratory settings?

- Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, particularly - and -NMR to verify the phenoxy and carboxylic acid groups. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a reverse-phase C18 column and acetonitrile/water mobile phase. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. Cross-reference with synthetic standards and ensure solvent compatibility (e.g., DMSO or ethanol for solubility) .

Q. How should this compound be stored to maintain stability in long-term studies?

- Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Avoid aqueous buffers unless freshly prepared, as its low aqueous solubility (analogous to undecanoic acid derivatives) may lead to precipitation. For short-term use, refrigeration (4°C) with desiccants is acceptable .

Q. What synthetic routes are commonly employed to produce this compound for laboratory-scale research?

- Methodological Answer: A two-step synthesis is typical:

Nucleophilic substitution: React 11-bromoundecanoic acid with phenol under alkaline conditions (e.g., KCO in DMF) to form the phenoxy intermediate.

Acid purification: Recrystallize the product using ethanol/water mixtures to isolate pure this compound. Monitor reaction progress via thin-layer chromatography (TLC) with iodine staining .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interaction with cytochrome P450 enzymes like BM3?

- Methodological Answer: Use UV-vis spectroscopy to monitor enzyme-substrate binding by tracking the Soret peak shift (≈420 nm for P450 BM3). Design activity assays with NADPH oxidation rates or oxygen consumption as metrics. Include controls with structurally analogous substrates (e.g., 12-p-nitrophenoxycarboxylic acid) to compare binding affinities. Note that hydrophobic substrates like this compound may require solubilization in DMSO (<1% v/v) to avoid micelle formation .

Q. What strategies resolve discrepancies in reported enzymatic turnover rates for this compound across studies?

- Methodological Answer: Validate substrate conversion quantitatively via HPLC or GC-MS to measure product formation, as spectrophotometric methods (e.g., extinction coefficients) may introduce errors. Replicate experiments under standardized conditions (pH 7.4, 25°C, and 100 mM potassium phosphate buffer). Account for enzyme batch variability and pre-incubation stability .

Q. How does the absence of polar substituents on this compound’s aromatic ring influence its enzyme-binding kinetics?

- Methodological Answer: The hydrophobic phenoxy group enhances substrate entry into nonpolar enzyme pockets (e.g., P450 BM3’s active site). Compare binding kinetics with polar derivatives (e.g., nitro- or hydroxy-substituted analogs) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking simulations (e.g., AutoDock Vina) can model steric and electronic interactions .

Q. What protocols ensure safe handling and disposal of this compound in ecological studies?

- Methodological Answer: Follow OSHA guidelines for carboxylic acids: use fume hoods for aerosol prevention and nitrile gloves for skin protection. For disposal, neutralize with sodium bicarbonate (1:1 molar ratio) and incinerate via EPA-approved hazardous waste facilities. Avoid aqueous release; ecotoxicity data for similar compounds suggest low environmental risk under controlled use .

Data Contradiction and Validation

Q. How should researchers address variability in solubility data for this compound across solvents?

- Methodological Answer: Pre-dissolve the compound in DMSO (10–50 mM stock) and dilute into aqueous buffers (e.g., PBS) to prevent precipitation. Sonication (30–60 sec) improves homogeneity. Report solvent ratios, temperature, and agitation methods to standardize reproducibility. Refer to analogous undecanoic acid derivatives for solubility trends (e.g., ~0.25 mg/mL in DMSO:PBS 1:1) .

Q. What structural analogs of this compound are critical for structure-activity relationship (SAR) studies?

- Methodological Answer: Synthesize or procure derivatives with varying alkyl chain lengths (C8–C14) and substituents (e.g., 11-mercapto-, 11-amino-). Compare their enzymatic turnover, logP values, and cytotoxicity in fungal models (e.g., Candida albicans) to identify pharmacophores. Use QSAR models to predict bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。